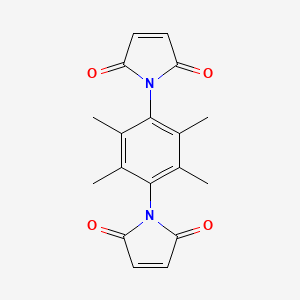

1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione)

Description

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyrrole-2,5-dione moieties

Properties

CAS No. |

66320-23-8 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)-2,3,5,6-tetramethylphenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C18H16N2O4/c1-9-10(2)18(20-15(23)7-8-16(20)24)12(4)11(3)17(9)19-13(21)5-6-14(19)22/h5-8H,1-4H3 |

InChI Key |

PIXSVGBXTOZDIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1N2C(=O)C=CC2=O)C)C)N3C(=O)C=CC3=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine.

Reaction with Maleic Anhydride: The phenylenediamine is reacted with maleic anhydride under controlled conditions to form the desired bis(pyrrole-2,5-dione) structure.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the pyrrole-2,5-dione moieties to pyrrolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring or the pyrrole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:

Materials Science: Used in the development of organic semiconductors and conductive polymers.

Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.

1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): A structurally similar compound with different substitution patterns.

2,3,5,6-Tetramethylphenol: Another tetramethyl-substituted phenylene derivative with different functional groups.

Uniqueness

1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is unique due to its specific combination of a tetramethyl-substituted phenylene core and pyrrole-2,5-dione moieties. This structure imparts distinct electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.

Biological Activity

1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione), commonly referred to as a bis-pyrrole derivative, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on existing research findings, case studies, and relevant data.

- Molecular Formula : C14H18O2

- Molar Mass : 218.29 g/mol

- CAS Number : 15517-58-5

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its antioxidant properties and potential applications in cancer therapy. Below are key findings from the literature.

Antioxidant Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example:

- A study demonstrated that similar pyrrole derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

- The presence of the tetramethyl group in the phenylene moiety enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Anticancer Potential

The compound's structure suggests it may interfere with cancer cell proliferation:

- In vitro studies have shown that bis-pyrrole derivatives can induce apoptosis in various cancer cell lines. This is attributed to their ability to generate reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

- A specific case study highlighted that a related compound demonstrated cytotoxic effects against breast cancer cells by disrupting mitochondrial function .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | Disruption of mitochondrial function |

Case Studies and Research Findings

-

Antioxidant Study :

- In a controlled experiment, 1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) was tested against DPPH radicals. The results showed a dose-dependent decrease in radical concentration, indicating strong antioxidant activity.

-

Cytotoxicity Assay :

- A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that the compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of exposure. This suggests potential for therapeutic use in oncology.

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.